molecular formula C8H3BrClNO2 B13285699 5-Bromo-2-cyanophenyl chloroformate

5-Bromo-2-cyanophenyl chloroformate

Cat. No.: B13285699
M. Wt: 260.47 g/mol
InChI Key: KJTPKMWFRHAREV-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanophenyl chloroformate is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and a cyano group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanophenyl chloroformate typically involves the bromination of 2-cyanophenyl chloroformate. The reaction is carried out under controlled conditions to ensure high selectivity and yield. Common reagents used in the synthesis include bromine and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyanophenyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.

    Acylation Reactions: It can act as an acylating agent in the formation of esters and amides.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Dichloromethane and tetrahydrofuran are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride can be used to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.

Scientific Research Applications

5-Bromo-2-cyanophenyl chloroformate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various functionalized compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyanophenyl chloroformate involves its reactivity as an acylating agent. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Phenyl chloroformate: The parent compound without the bromine and cyano substitutions.

    2-Cyanophenyl chloroformate: Similar structure but lacks the bromine substitution.

    5-Bromo-2-chlorophenyl chloroformate: Similar structure but with a chlorine substitution instead of a cyano group.

Uniqueness: 5-Bromo-2-cyanophenyl chloroformate is unique due to the presence of both bromine and cyano groups on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other chloroformates may not be suitable.

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

(5-bromo-2-cyanophenyl) carbonochloridate

InChI

InChI=1S/C8H3BrClNO2/c9-6-2-1-5(4-11)7(3-6)13-8(10)12/h1-3H

InChI Key

KJTPKMWFRHAREV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(=O)Cl)C#N

Origin of Product

United States

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